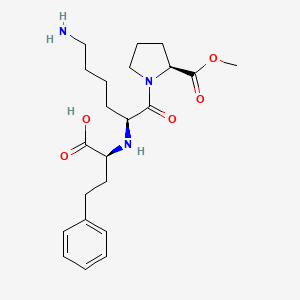
(S)-Lisinopril Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Lisinopril Methyl Ester is a derivative of Lisinopril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. The methyl ester form is often used in synthetic chemistry for various applications, including drug development and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lisinopril Methyl Ester typically involves the esterification of Lisinopril. One common method is the reaction of Lisinopril with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(S)-Lisinopril Methyl Ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a model compound for developing new angiotensin-converting enzyme inhibitors.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Lisinopril Methyl Ester involves the inhibition of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system. By inhibiting this enzyme, the compound reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the active site of the angiotensin-converting enzyme, where the compound binds and prevents substrate access.
Comparison with Similar Compounds
Lisinopril: The parent compound, used widely in clinical settings.
Enalapril: Another angiotensin-converting enzyme inhibitor with similar therapeutic effects.
Ramipril: Known for its long-lasting effects in hypertension management.
Uniqueness: (S)-Lisinopril Methyl Ester is unique due to its ester functional group, which can be exploited in synthetic chemistry for further modifications. This makes it a valuable intermediate in the development of new pharmaceuticals and biochemical tools.
Chemical Reactions Analysis
Reductive Amination for Intermediate Formation
The methyl ester group facilitates reductive amination during intermediate synthesis:
-
Reactants : N-protected-L-lysine and α-oxo-phenylbutyrate undergo reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in glacial acetic acid and dichloromethane .
-
Conditions : Reaction at 0–10°C followed by room temperature stirring achieves diastereomeric ratios of up to 4.5:1 (S,S: R,S) .
Optimized Parameters :
| Solvent | NaBH(OAc)₃ Equiv. | Diastereomeric Ratio | Yield |
|---|---|---|---|
| Dichloromethane | 1.10 | 4.50:1 | 96% |
| Acetonitrile | 1.05 | 3.75:1 | 99% |
Hydrolysis to Lisinopril
The methyl ester is hydrolyzed under basic conditions to yield lisinopril:
-
Reagents : Aqueous NaOH, KOH, or LiOH in methanol/ethanol at 0–80°C .
-
Mechanism : Saponification of the ester group followed by trifluoroacetyl deprotection.
Hydrolysis Conditions :
| Base | Solvent | Temperature | Time | Purity |
|---|---|---|---|---|
| 1M NaOH | Methanol/H₂O | 25°C | 6h | 99.3% |
| 0.5M LiOH | Ethanol | 40°C | 4h | 98.7% |
Degradation Pathways
(S)-Lisinopril Methyl Ester undergoes intramolecular reactions under specific conditions:
-
Diketopiperazine formation : Heating in n-butanol with HCl at 75–80°C induces cyclization, forming (S,S,S)-diketopiperazine (40% yield) .
-
Retro-Michael reaction : Observed in polar aprotic solvents at elevated temperatures, reducing diastereomeric purity .
Degradation Data :
| Condition | Product | Yield | Purity |
|---|---|---|---|
| n-Butanol/HCl, 75°C, 24h | (S,S,S)-Diketopiperazine | 40% | 90.5% |
| Dichloromethane, 60°C | Retro-Michael adducts | 20% | 85% |
Solvent Effects on Reaction Outcomes
Solvent choice critically impacts diastereoselectivity and reaction rates:
| Solvent | Diastereomeric Ratio (S,S: R,S) | Conversion Rate |
|---|---|---|
| Dichloromethane | 4.20:1 | 96% |
| Acetonitrile | 3.75:1 | 99% |
| Ethanol | 2.15:1 | 98% |
Properties
Molecular Formula |
C22H33N3O5 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-1-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C22H33N3O5/c1-30-22(29)19-11-7-15-25(19)20(26)17(10-5-6-14-23)24-18(21(27)28)13-12-16-8-3-2-4-9-16/h2-4,8-9,17-19,24H,5-7,10-15,23H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1 |
InChI Key |
UDMADCOOSGIVJN-FHWLQOOXSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















